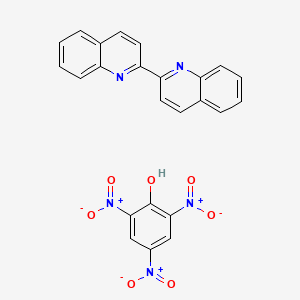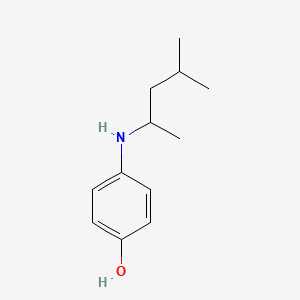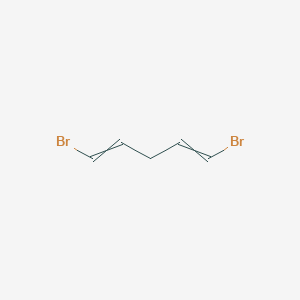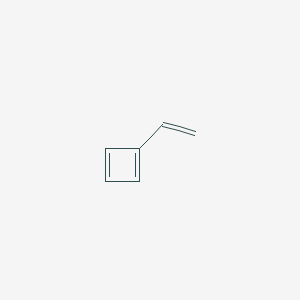
1-Ethenylcyclobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylcyclobuta-1,3-diene is a unique organic compound characterized by its cyclobutadiene core with an ethenyl substituent. This compound is part of the broader class of conjugated dienes, which are known for their interesting chemical properties and reactivity. The structure of this compound consists of a four-membered ring with alternating double bonds and an ethenyl group attached to one of the carbon atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobuta-1,3-diene can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [2+2] cycloaddition of acetylene derivatives with alkenes under specific conditions to form the cyclobutadiene ring.
Transition Metal Catalysis: The use of transition metal catalysts, such as nickel or palladium, can facilitate the formation of the cyclobutadiene ring through coupling reactions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenylcyclobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides or molecular oxygen can be used for oxidation reactions.
Reducing Agents: Hydrogen gas with a metal catalyst or hydride donors can facilitate reduction reactions.
Substitution Reagents: Halogens or other electrophiles can be used for substitution reactions.
Major Products:
Epoxides: Formed through oxidation.
Saturated Derivatives: Resulting from reduction.
Substituted Cyclobutadienes: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Ethenylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 1-Ethenylcyclobuta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can interact with molecular targets through its double bonds, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Cyclobutadiene: The parent compound without the ethenyl group.
1,3-Butadiene: A simpler diene with a linear structure.
Vinylcyclobutene: A related compound with a different arrangement of the ethenyl group.
Eigenschaften
CAS-Nummer |
63943-67-9 |
|---|---|
Molekularformel |
C6H6 |
Molekulargewicht |
78.11 g/mol |
IUPAC-Name |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
InChI-Schlüssel |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
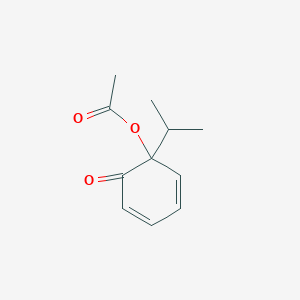
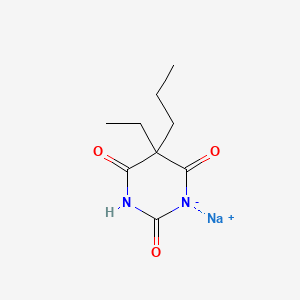


![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
